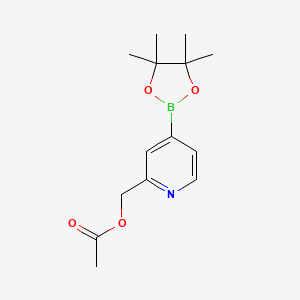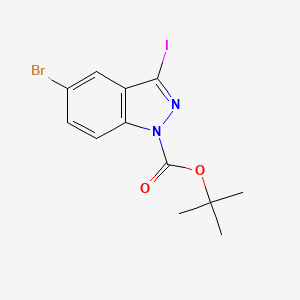
1-Boc-5-Bromo-3-iodo-1H-indazole
Vue d'ensemble
Description
“1-Boc-5-Bromo-3-iodo-1H-indazole” is a chemical compound with the IUPAC name tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate . It is used in various chemical reactions and has a molecular weight of 423.05 g/mol .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H12BrIN2O2 . The InChI code is 1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)I .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 423.04 g/mol . The compound has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 421.91269 g/mol . The topological polar surface area is 44.1 Ų .
Applications De Recherche Scientifique
Click Chemistry in Drug Discovery
Click chemistry, a term coined by Kolb and Sharpless, refers to a set of powerful, reliable, and selective reactions for synthesizing novel compounds quickly and efficiently. One of the core reactions in click chemistry involves the 1,2,3-triazole formation, which is highly relevant for constructing compounds that include indazole derivatives. These reactions are pivotal for developing drug candidates with specific biological activities, showcasing the importance of indazole derivatives in medicinal chemistry (Kolb & Sharpless, 2003).
Ruthenium-Catalyzed Synthesis for Triazole Scaffolds
The ruthenium-catalyzed cycloaddition process allows for the preparation of triazole-based scaffolds, a significant structure in medicinal chemistry. This methodology enables the synthesis of peptidomimetics or biologically active compounds, demonstrating the versatility and importance of indazole derivatives in creating molecules with potential therapeutic applications (Ferrini et al., 2015).
Development of Novel Indazole Derivatives
Indazoles are subjected to various synthetic manipulations to generate novel derivatives with potential biological activities. Techniques such as regioselective protection, amine coupling reactions, and cross-coupling methodologies (e.g., Suzuki cross-coupling) have been employed to expand the chemical space of indazole derivatives. These approaches facilitate the introduction of diverse functional groups into the indazole core, enhancing its utility in drug design and discovery efforts (Slade et al., 2009; Collot et al., 1999; Salovich et al., 2010).
Supramolecular Interactions of Triazoles
Beyond their synthetic accessibility, 1,2,3-triazoles, closely related to indazole derivatives, exhibit a unique combination of facile synthesis and diverse supramolecular interactions. These properties make them suitable for applications in supramolecular chemistry, coordination chemistry, anion recognition, catalysis, and photochemistry. The triazole unit's ability to engage in various non-covalent interactions enhances the design of molecules with specific functions, illustrating the broader implications of indazole derivatives in scientific research (Schulze & Schubert, 2014).
Mécanisme D'action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 3.39, which may influence its distribution and bioavailability .
Action Environment
The action of 1-Boc-5-Bromo-3-iodo-1H-indazole can be influenced by various environmental factors . Factors such as pH, temperature, and the presence of other molecules can affect its stability, efficacy, and interaction with its targets. It is recommended to store this compound in a dark place, sealed in dry conditions, at room temperature .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Boc-5-Bromo-3-iodo-1H-indazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular activities. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, leading to inhibition or modulation of their activity. This binding can result in the disruption of normal cellular processes, such as signal transduction and metabolic pathways. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but it may degrade over time when exposed to light, moisture, or other environmental factors. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or regulation of gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues and organs. It is important to determine the appropriate dosage to achieve the desired effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound may inhibit or modulate the activity of enzymes involved in the synthesis or degradation of specific metabolites. This can lead to changes in metabolic flux and alterations in metabolite levels. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its effects on cellular processes. Understanding the transport and distribution mechanisms of this compound is important for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .
Propriétés
IUPAC Name |
tert-butyl 5-bromo-3-iodoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGCTDRNQBDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702072 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459133-68-7 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



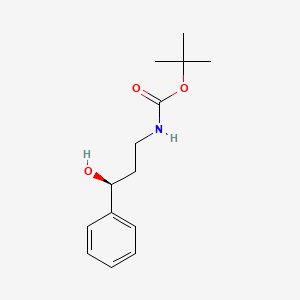
![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)
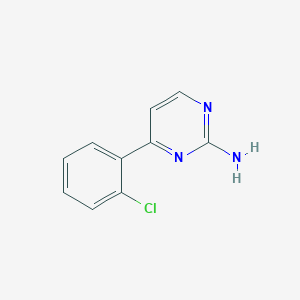

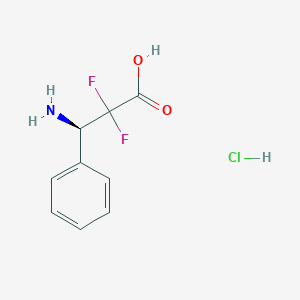
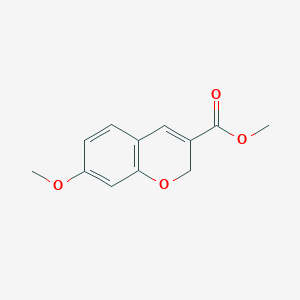
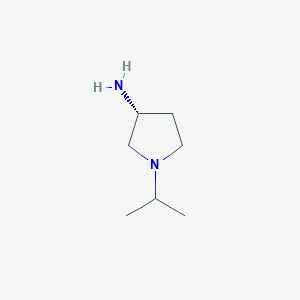
![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)
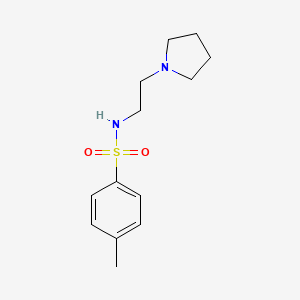
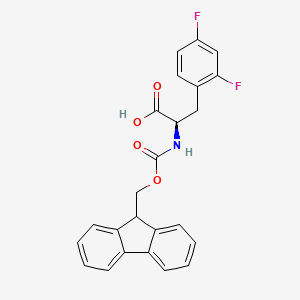
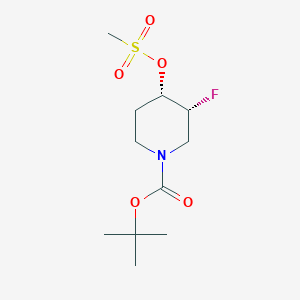
![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)

